2-Ethyl-4-methylphenol

Descripción general

Descripción

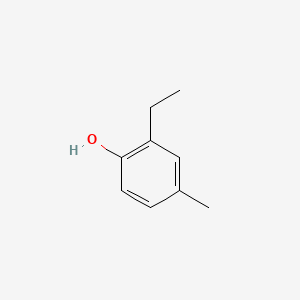

2-Ethyl-4-methylphenol, also known as 2-ethyl-p-cresol, is an organic compound with the molecular formula C9H12O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinct chemical properties and is used in various industrial and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylphenol can be synthesized through several methods, including:

Alkylation of Phenol: This involves the reaction of phenol with ethylene and methyl groups under acidic conditions to introduce the ethyl and methyl substituents at the appropriate positions on the aromatic ring.

Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to alkylate phenol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, with directing effects determined by substituents:

Mechanistic Insight :

-

Chlorination proceeds via a Lewis acid-catalyzed mechanism, favoring substitution at the less hindered 6-position.

-

Sulfonation may produce multiple isomers due to competing steric and electronic effects .

Oxidation Reactions

The ethyl and methyl groups can undergo oxidation under controlled conditions:

Limitations :

-

Over-oxidation risks degrading the aromatic ring.

-

Steric hindrance from the ethyl group slows reaction rates.

Hydrodeoxygenation (HDO)

Catalytic hydrodeoxygenation removes the hydroxyl group, relevant in bio-oil upgrading:

Mechanistic Pathways :

-

DDO Pathway : Direct cleavage of the C–O bond to form ethylmethylbenzene.

-

HYD Pathway : Hydrogenation of the aromatic ring followed by dehydration .

Complexation and Disproportionation

In acidic or metal-catalyzed environments:

| Reaction | Conditions | Outcome |

|---|---|---|

| Calcium Complexation | Ca²⁺ in aqueous ethanol | Forms Ca(EMP-O)(EMP-H)₂ complexes . |

| Disproportionation | Al₂O₃ catalyst, H₂S presence | Yields phenol isomers and diethylphenols . |

Key Observations :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂O

- CAS Number : 3855-26-3

- IUPAC Name : 2-Ethyl-4-methylphenol

Industrial Applications

1. Chemical Manufacturing

- This compound is utilized as an intermediate in the synthesis of other chemical compounds. It serves as a building block for producing various phenolic resins and antioxidants, which are critical in plastics and rubber industries.

2. Fragrance Industry

- This compound is valued for its aromatic properties and is often used in the formulation of fragrances and flavoring agents. Its unique scent profile contributes to the complexity of perfumes and scented products.

3. Antioxidant Properties

- As an antioxidant, this compound helps in stabilizing products against oxidative degradation. This application is particularly significant in food packaging and cosmetics, where maintaining product integrity over time is essential.

Scientific Research Applications

1. Toxicological Studies

- Research has extensively examined the toxicological profile of this compound due to its potential health hazards. Studies indicate that exposure can lead to skin irritation and systemic toxicity, necessitating careful handling in industrial settings .

2. Environmental Impact Assessments

- The environmental persistence and ecological effects of this compound have been evaluated, particularly concerning aquatic life. It has been classified as harmful to aquatic organisms with long-lasting effects .

3. Analytical Chemistry

- In analytical chemistry, this compound is used as a standard reference compound for chromatographic techniques. Its distinct properties allow for accurate calibration in gas chromatography-mass spectrometry (GC-MS) analyses.

Case Studies

Case Study 1: Synthesis of Phenolic Resins

- A study demonstrated the use of this compound in synthesizing phenolic resins via a condensation reaction with formaldehyde. The resulting resins exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in automotive and aerospace industries .

Case Study 2: Fragrance Formulation

- In fragrance development, this compound was incorporated into a floral scent composition. Sensory evaluation indicated that it significantly enhanced the overall olfactory profile, leading to its adoption in commercial perfume lines .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Manufacturing | Intermediate for phenolic resins | Improved thermal stability |

| Fragrance Industry | Scent formulation | Enhanced olfactory complexity |

| Antioxidant Properties | Stabilizer in food packaging | Prolonged shelf life |

| Toxicological Studies | Health hazard assessments | Skin irritation potential |

| Environmental Impact | Ecotoxicological evaluations | Harmful to aquatic life |

Mecanismo De Acción

The mechanism of action of 2-Ethyl-4-methylphenol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Comparación Con Compuestos Similares

2-Ethyl-4-methylphenol can be compared with other similar compounds, such as:

p-Cresol (4-methylphenol): Similar structure but lacks the ethyl group.

o-Cresol (2-methylphenol): Similar structure but the methyl group is in the ortho position.

m-Cresol (3-methylphenol): Similar structure but the methyl group is in the meta position.

Uniqueness: The presence of both ethyl and methyl groups in this compound provides unique chemical properties, such as increased hydrophobicity and distinct reactivity compared to other cresols .

Actividad Biológica

2-Ethyl-4-methylphenol, also known as p-cresol or 2-ethyl-p-cresol, is an organic compound with the molecular formula C₉H₁₂O and a molecular weight of approximately 136.19 g/mol. This compound has garnered attention due to its biological activity, particularly its potential as a skin sensitizer and its implications in various industrial applications.

Chemical Structure and Properties

The structure of this compound features a phenolic ring with an ethyl group at the second position and a methyl group at the fourth position. This unique arrangement influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 214 °C |

| Flash Point | 91 °C |

| Appearance | Light yellow to brown clear liquid |

Skin Sensitization

Research indicates that this compound exhibits skin sensitization properties. Studies have shown mixed results regarding its sensitization potential:

- Low Concentrations : Some studies suggest that at low concentrations, the compound may not exhibit significant sensitizing effects.

- High Concentrations : Conversely, higher concentrations have been associated with increased sensitization responses, indicating a dose-dependent effect.

Phototoxicity

In terms of phototoxicity , this compound has been evaluated under specific testing conditions. The findings suggest that it does not present significant phototoxic concerns, making it relatively safe for use in formulations exposed to light.

Case Studies and Research Findings

- Sensitization Studies : A study conducted on the sensitization potential of various phenolic compounds, including this compound, revealed that while some phenols are potent sensitizers, this particular compound's effects vary significantly based on concentration and exposure duration.

- Comparative Analysis : Research comparing structurally similar compounds found that this compound's unique substituents lead to distinct biological activities compared to compounds like 2-Methylphenol and p-Cresol. For instance, while p-Cresol is known for its antiseptic properties, this compound's primary concern lies in skin irritation and sensitization.

- Industrial Implications : The compound is utilized in various industrial applications, including cosmetics and pharmaceuticals. Its biological activity necessitates careful formulation to mitigate risks associated with skin sensitization .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Skin Sensitization | Varies by concentration; potential irritant |

| Phototoxicity | Generally low risk under tested conditions |

Propiedades

IUPAC Name |

2-ethyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-7(2)4-5-9(8)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVVXUXMKWPKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191879 | |

| Record name | 2-Ethyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3855-26-3 | |

| Record name | 2-Ethyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4679W99NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.